(4S)-4-(Boc-amino)-1-Boc-L-proline

Description

BenchChem offers high-quality (4S)-4-(Boc-amino)-1-Boc-L-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-4-(Boc-amino)-1-Boc-L-proline including the price, delivery time, and more detailed information at info@benchchem.com.

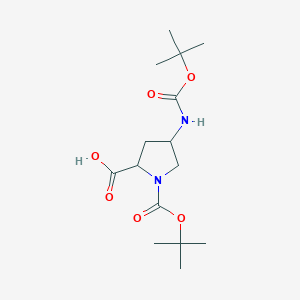

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-9-7-10(11(18)19)17(8-9)13(21)23-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQSUHFDJACIAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4S)-4-(Boc-amino)-1-Boc-L-proline CAS number 132622-66-3

This guide serves as a definitive technical monograph for (2S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS 132622-66-3).

CAS 132622-66-3 | Stereochemical Scaffold & Peptidomimetic Core

Executive Summary

Compound Identity: (2S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid.[1][2][3] Common Nomenclature: cis-1-Boc-4-amino-L-proline; Boc-cis-Amp-OH. Core Utility: A bifunctional chiral scaffold used in the synthesis of rigidified peptidomimetics, high-affinity ligands (e.g., HCV protease inhibitors), and functionalized collagen mimics.

Technical Note on Nomenclature: While the user query refers to "(4S)-4-(Boc-amino)-1-Boc-L-proline" (implying a bis-Boc protected species), CAS 132622-66-3 specifically designates the mono-Boc species with a free primary amine at the C4 position (Molecular Weight: 230.26 Da). This free amine is the critical "handle" for orthogonal functionalization, making this CAS number the gateway intermediate for complex scaffold generation.

Chemical Constitution & Stereochemical Analysis[4]

The utility of CAS 132622-66-3 dictates that researchers understand its precise 3D geometry. Unlike natural hydroxyproline (which is trans), this synthetic variant is cis .

Physicochemical Profile[4][5][6][7][8][9][10][11]

| Property | Specification |

| CAS Number | 132622-66-3 |

| Molecular Formula | C₁₀H₁₈N₂O₄ |

| Molecular Weight | 230.26 g/mol |

| Stereochemistry | (2S, 4S) |

| Configuration | cis (Carboxyl and C4-Amino groups are on the same face) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in water |

| pKa (Calculated) | Carboxyl: ~3.5 |

Stereochemical Logic

The (2S, 4S) configuration forces the pyrrolidine ring into a specific "envelope" conformation (typically Cγ-endo), which induces a sharp turn structure in peptide backbones. This is distinct from the (2S, 4R) trans isomer found in collagen, which promotes extended helical structures.

Synthesis & Manufacturing Workflow

The synthesis of CAS 132622-66-3 typically requires the inversion of stereochemistry at the C4 position, starting from naturally abundant trans-4-hydroxy-L-proline.

Core Synthetic Pathway (Mitsunobu/Azide Inversion)

The most robust industrial route involves converting the C4-hydroxyl of trans-Hyp to a leaving group, followed by SN2 displacement with an azide source.

Step-by-Step Mechanism:

-

Protection: Start with trans-4-hydroxy-L-proline. Protect N1 with Boc anhydride.

-

Activation: The C4-OH is activated (e.g., mesylation or via Mitsunobu conditions).

-

Inversion (The Critical Step): Nucleophilic attack by azide (N₃⁻) occurs from the opposite face, inverting the (4R) center to (4S).

-

Reduction: The resulting cis-4-azido intermediate is hydrogenated (Pd/C, H₂) to yield the free amine—CAS 132622-66-3 .

Visualization: Synthesis Logic

Caption: Synthetic route illustrating the stereochemical inversion required to access the (4S) cis-isomer.

Applications in Drug Discovery[3][7][9][12][13][14][15]

Peptidomimetics & Turn Induction

The cis-4-amino-L-proline scaffold is a potent β-turn inducer . By incorporating this amino acid into a peptide chain, researchers can force the backbone into a "U-turn" shape, which is critical for mimicking the active loops of proteins (e.g., antibody CDR loops or GPCR ligands).

-

Mechanism: The steric bulk of the Boc group and the cis-relationship create 1,3-diaxial-like strain that disfavors extended conformations.

Orthogonal Functionalization (The "Proline Edit")

Because CAS 132622-66-3 possesses a free amine at C4 and a protected amine at N1, it allows for orthogonal protection strategies .

-

Workflow:

-

React C4-NH₂ with a functional group (e.g., a fluorophore, a drug warhead, or a PROTAC linker).

-

Deprotect N1-Boc (using TFA).

-

Couple the modified proline into the main peptide chain.

-

Solid Phase Peptide Synthesis (SPPS)

This building block is compatible with standard Fmoc/tBu SPPS protocols, provided the C4-amine is protected (e.g., with Fmoc or Cbz) before introduction to the resin, or if the C4-amine is the site of branch elongation.

Decision Tree: Usage Strategy

Caption: Decision matrix for utilizing CAS 132622-66-3 in medicinal chemistry campaigns.

Experimental Protocols

Protocol A: Conversion to Bis-Boc Derivative

If the user requires the specific "(4S)-4-(Boc-amino)-1-Boc-L-proline" (Bis-Boc) species, it is synthesized from CAS 132622-66-3 as follows:

-

Dissolution: Dissolve 1.0 eq of CAS 132622-66-3 in 1:1 Dioxane/Water.

-

Basification: Add 2.0 eq of NaHCO₃ or NaOH (1M) to pH ~9.

-

Acylation: Add 1.2 eq of Di-tert-butyl dicarbonate (Boc₂O) dropwise at 0°C.

-

Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (ninhydrin stain will disappear as the free amine is consumed).

-

Workup: Acidify carefully with 1M HCl (to pH 3) and extract with Ethyl Acetate.

-

Result: The organic layer contains the Bis-Boc protected proline.

Protocol B: Standard Coupling in SPPS

For inserting the scaffold into a peptide chain:

-

Protection: Ensure the C4-amine is orthogonally protected (e.g., Fmoc) if branching is not desired immediately.

-

Activation: Use HATU/HOAt (1.1 eq) with DIPEA (2.0 eq) in DMF.

-

Coupling Time: Proline derivatives are sterically hindered; extend coupling time to 2–4 hours.

-

Monitoring: Use the Chloranil test (standard Kaiser test is ineffective for secondary amines like proline).

Storage & Stability

-

Hygroscopicity: The free amino acid is hygroscopic. Store in a desiccator.

-

Temperature: Long-term storage at 2–8°C is recommended to prevent slow decarboxylation or oxidation.

-

Stability: Stable in neutral and basic aqueous solutions; unstable in strong acids (Boc removal).

References

-

Mollica, A., et al. (2015). The cis-4-Amino-L-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Journal of Medicinal Chemistry / PMC. [Link]

Sources

Structure and molecular weight of (4S)-4-(Boc-amino)-1-Boc-L-proline

An In-Depth Technical Guide to (4S)-4-(Boc-amino)-1-Boc-L-proline: A Key Building Block in Modern Peptide Chemistry

Executive Summary

(4S)-4-(Boc-amino)-1-Boc-L-proline is a highly functionalized amino acid derivative designed for advanced applications in peptide synthesis and drug discovery. As a proline analogue, it imparts significant conformational constraints on peptide backbones, a critical feature for designing molecules with specific secondary structures and enhanced biological stability. The dual tert-butoxycarbonyl (Boc) protecting groups on both the ring and the 4-position amino functionalities provide robust protection under a wide range of synthetic conditions, yet allow for controlled deprotection. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and applications, tailored for researchers and scientists in the pharmaceutical and biotechnological fields.

The Strategic Importance of Protected Proline Analogues

Proline's unique cyclic structure, which incorporates the backbone amide nitrogen into a five-membered ring, fundamentally restricts the conformational freedom of a peptide chain.[1][2] This inherent rigidity makes proline a powerful tool for inducing specific turns and stabilizing secondary structures. The strategic modification of the proline ring, particularly at the 4-position, allows for the introduction of novel functionalities and the fine-tuning of these conformational effects.[1]

The success of multi-step peptide synthesis, whether in solution or on a solid phase, hinges on the use of temporary protecting groups for the reactive amino functions.[3] The tert-butoxycarbonyl (Boc) group is a cornerstone of this strategy.[][] Its key advantages include:

-

Acid Lability: The Boc group is efficiently removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), while remaining stable to basic and nucleophilic reagents.[6][7]

-

Orthogonality: Its stability to catalytic hydrogenation provides an orthogonal protection strategy when used alongside groups like benzyloxycarbonyl (Cbz).[8]

-

Enhanced Solubility: The lipophilic nature of the Boc group often improves the solubility of amino acid derivatives in organic solvents, facilitating synthetic manipulations.[8][9]

(4S)-4-(Boc-amino)-1-Boc-L-proline leverages both the conformational influence of the proline scaffold and the robust, well-understood chemistry of Boc protection, making it a valuable building block for complex peptide architectures.

Physicochemical and Structural Properties

Chemical Structure

The molecule consists of an L-proline core. A Boc group is attached to the pyrrolidine ring nitrogen (position 1), and a second Boc group protects an amino substituent at the 4-position, which has (S) stereochemistry.

Caption: Chemical Structure of (4S)-4-(Boc-amino)-1-Boc-L-proline.

Molecular Formula and Weight

The structure and properties of (4S)-4-(Boc-amino)-1-Boc-L-proline are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆N₂O₆ | (Calculated) |

| Molecular Weight | 330.38 g/mol | (Calculated) |

| Appearance | Expected to be a white to off-white crystalline powder or solid | [9] |

| Stereochemistry | (2S, 4S) | (By name) |

| Key Functional Groups | Carboxylic acid, two tert-butyl carbamates (Boc) | [3][10] |

Synthesis and Purification

Rationale for Synthetic Strategy

The synthesis of (4S)-4-(Boc-amino)-1-Boc-L-proline typically originates from a commercially available, stereochemically defined precursor such as (2S,4R)-4-hydroxy-L-proline. A common strategy involves:

-

Protection of the Carboxylic Acid: The carboxyl group is often protected as an ester (e.g., methyl or benzyl ester) to prevent side reactions in subsequent steps.

-

Stereospecific Conversion of the Hydroxyl Group: The hydroxyl group at the 4-position is converted to the (4S)-amino group. This is often achieved via a Mitsunobu reaction to introduce an azide, followed by reduction (e.g., catalytic hydrogenation) to the amine. This two-step process ensures inversion of stereochemistry from (4R)-hydroxy to (4S)-amino.[1]

-

Boc Protection: Both the secondary amine in the pyrrolidine ring and the newly formed primary amine at the 4-position are protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base (e.g., triethylamine or sodium bicarbonate).[7][8] This reaction is a robust and high-yielding method for introducing the Boc group.[10]

-

Deprotection of the Carboxylic Acid: The ester protecting group is removed (e.g., saponification for methyl esters or hydrogenation for benzyl esters) to yield the final product.

Exemplary Experimental Protocol: Boc Protection

This protocol describes a general method for the N-protection of an amino-proline derivative using (Boc)₂O.[8]

Materials:

-

4-Amino-L-proline derivative (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (2.2 - 2.5 eq)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA) (3.0 eq)

-

Solvent: 1,4-Dioxane/Water (1:1) or THF/Water (1:1)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

Procedure:

-

Dissolve the amino-proline derivative (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add the base (e.g., NaHCO₃, 3.0 eq) and stir until the starting material is fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice-water bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 2.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 2-3 using 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Workflow

The crude product is typically purified by flash column chromatography on silica gel or by recrystallization to achieve high purity.

Caption: General workflow for the purification of the target compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of key structural features, including the characteristic signals for the two Boc groups (singlets around 1.4-1.5 ppm, integrating to 18 protons) and the protons of the proline ring. ¹³C NMR will show distinct signals for the carbonyl carbons of the Boc groups and the carboxylic acid.[11][12]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to verify the molecular weight of the compound, typically by observing the [M+H]⁺ or [M+Na]⁺ ions.[]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of the final product.[9][]

-

Optical Rotation: Measurement of the specific rotation using a polarimeter confirms the overall chirality of the molecule, ensuring that the stereocenters have not racemized during synthesis.[14]

Applications in Research and Drug Development

The primary application of (4S)-4-(Boc-amino)-1-Boc-L-proline is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS).

-

Peptide Synthesis: It is incorporated into growing peptide chains to introduce a conformationally constrained, functionalized residue. In the context of the Boc/Bn SPPS strategy, the N-terminal Boc group of the proline derivative is removed with TFA to allow coupling with the next amino acid in the sequence.[][6]

-

Peptidomimetic Design: The 4-amino group, once deprotected, can serve as an attachment point for various side chains or for cyclization, enabling the synthesis of complex cyclic peptides and peptidomimetics with improved stability and bioavailability.[15][16]

-

Drug Discovery: Proline-rich motifs are common in biologically active peptides. Using analogues like this allows for systematic structure-activity relationship (SAR) studies, aiding in the optimization of peptide-based drug candidates.[]

Conclusion

(4S)-4-(Boc-amino)-1-Boc-L-proline is a sophisticated chemical tool for peptide chemists and drug development professionals. Its design combines the conformation-directing properties of the proline scaffold with the industry-standard Boc protection strategy. By providing a stereochemically defined and robustly protected building block, it enables the synthesis of structurally complex and diverse peptides, paving the way for new therapeutic agents and research probes.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of Boc-Protected Amino Acids in Pharmaceutical Research.

- BOC Sciences. BOC-Amino Acids.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Peptide Synthesis with High-Purity (4S)-4-N-Fmoc-amino-1-Boc-L-proline.

- BOC Sciences.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- BOC Sciences. Amino Acid Analytical Capabilities.

- GenScript. Boc Chemistry.

- Mollica, A., et al. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Molecules, 17(5), 6074–6088.

- Sigma-Aldrich. N-Boc-cis-4-N-Fmoc-amino-L-proline 97%.

- Royal Society of Chemistry. (2011).

- Beilstein Journals. Experimental Procedures.

- Organic Syntheses. tert-BUTOXYCARBONYL-L-PROLINE.

- Royal Society of Chemistry.

- Sam-Yellowe, T. Y., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 140(43), 14358–14368.

- ResearchGate. ¹³C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b.

- BenchChem. (2025). The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids.

- Fisher Scientific. Amine Protection / Deprotection.

- ChemicalBook. BOC-L-Proline(15761-39-4) 1H NMR spectrum.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- ChemicalBook. BOC-L-Proline (15761-39-4).

- Houben-Weyl. (2002). Synthesis of Peptides Containing Proline Analogues.

- Chem-Impex. Boc-L-proline.

- Google Patents. Method for preparing Boc-L-proline.

- Journal of Organic Chemistry. (2S,4R)- and (2S,4S)

- Aapptec Peptides. Boc-Pro-OH, N-Boc-L-proline; CAS 15761-39-4.

- Carl ROTH. Boc-L-Proline, 100 g.

- PubChem. 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)-.

Sources

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. genscript.com [genscript.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 14. N-Boc-顺式-4-N-Fmoc-氨基-L-脯氨酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. nbinno.com [nbinno.com]

- 16. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of (4S)-4-(Boc-amino)-1-Boc-L-proline

Executive Summary

The Bottom Line: (4S)-4-(Boc-amino)-1-Boc-L-proline exhibits high solubility in N,N-Dimethylformamide (DMF) and negligible solubility in water .[1]

For research and drug development applications, this molecule functions as a lipophilic scaffold. It must be dissolved in organic solvents (DMF, DMSO, or DCM) for stock preparation. Aqueous introduction should only occur via careful dilution, and even then, precipitation is a high risk if the organic co-solvent fraction is too low.

Part 1: Molecular Analysis & Solubility Mechanics

To understand why this molecule behaves differently in DMF versus water, we must deconstruct its structure-property relationships.

Structural Deconstruction

The molecule (CAS: 203257-26-7 or stereoisomeric equivalents) consists of three critical functional domains:

-

The Proline Core: A rigid, five-membered pyrrolidine ring.

-

The Bis-Boc Protection:

-

N1-Boc: A tert-butoxycarbonyl group protecting the pyrrolidine nitrogen.

-

C4-Boc-amino: A second tert-butoxycarbonyl group on the exocyclic amine at position 4.

-

Impact: Each Boc group adds a bulky, hydrophobic tert-butyl moiety (

). The presence of two such groups creates a massive lipophilic shield around the polar amide bonds.

-

-

The C2-Carboxylic Acid: The only ionizable, hydrophilic handle on the molecule.

Solvent Interaction Thermodynamics

| Feature | Interaction with DMF | Interaction with Water |

| Dominant Force | Dipole-Dipole & Van der Waals | Hydrophobic Effect |

| Mechanism | DMF is a polar aprotic solvent. It effectively solvates the hydrophobic Boc groups via Van der Waals forces while its carbonyl oxygen accepts Hydrogen bonds from the solute's NH groups. | Water is a polar protic solvent. The bulky hydrophobic bis-Boc groups disrupt the hydrogen-bonding network of water (entropic penalty), forcing the water to "cage" the molecule. |

| Thermodynamics | ||

| Outcome | High Solubility (>100 mg/mL typical) | Insoluble / Sparingly Soluble (<0.1 mg/mL typical) |

The "Aggregation" Trap

In aqueous environments, this molecule is prone to hydrophobic collapse . Even if pH adjustments (pH > 5) ionize the carboxylic acid (

Part 2: Experimental Protocols (Self-Validating Systems)

Do not rely on literature values alone. Purity, crystal form, and temperature impact solubility. Use this Saturation Shake-Flask Method to determine exact solubility limits in your specific context.

Protocol: Thermodynamic Solubility Determination

Objective: Quantify the exact solubility limit (

Reagents:

-

Analyte: (4S)-4-(Boc-amino)-1-Boc-L-proline (Dry powder).

-

Solvents: Anhydrous DMF (99.8%), HPLC-grade Water.

-

Standard: Benzoic Acid (or pre-validated internal standard).

Workflow Visualization (DOT):

Caption: Step-by-step saturation shake-flask methodology for determining thermodynamic solubility.

Step-by-Step Procedure:

-

Preparation: Weigh ~20 mg of the compound into a 2 mL chemically resistant glass vial (use glass for DMF to avoid plasticizer leaching).

-

Solvation: Add 500 µL of solvent (DMF or Water).

-

Saturation Check:

-

If clear: The solubility is >40 mg/mL. Add more solid until precipitation persists.

-

If cloudy/precipitate: Proceed.

-

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

-

Separation:

-

DMF samples: Filter through a hydrophobic PTFE 0.22 µm syringe filter.

-

Water samples: Filter through a hydrophilic PES or PVDF 0.22 µm syringe filter.

-

Critical Note: Pre-saturate the filter with 100 µL of filtrate to prevent drug adsorption loss.

-

-

Quantification: Analyze the filtrate via HPLC-UV (210 nm detection for the amide/carbonyl bonds) against a calibration curve.

Part 3: Implications for Drug Development & Synthesis[2][3]

Solid Phase Peptide Synthesis (SPPS)

In SPPS, this molecule is a "building block."

-

Coupling Solvent: Use DMF or NMP (N-Methyl-2-pyrrolidone).[2]

-

Avoid: DCM (Dichloromethane) alone may not solvate the peptide-resin complex as effectively as DMF, though the amino acid itself is soluble in it.

-

Water Hazard: Ensure DMF is anhydrous . Water presence during coupling can lead to slow hydrolysis of the Boc ester or racemization.

Biological Assays

If you must introduce this molecule into a biological assay (aqueous buffer):

-

Make a high-concentration stock in DMSO (dimethyl sulfoxide) or DMF (e.g., 100 mM).

-

Dilute into the assay buffer rapidly while vortexing.

-

Limit: Keep final organic solvent concentration <0.5% (v/v) to avoid cytotoxicity, but be aware that the compound may precipitate if the concentration exceeds its aqueous solubility limit (likely <100 µM).

Solvent Selection Logic

Caption: Decision matrix for solvent selection based on the experimental stage.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[][4] Chemical Reviews, 109(6), 2455-2504.

-

Sigma-Aldrich. "Solubility and Stability of Boc-Protected Amino Acids." Technical Bulletin.

-

PubChem Database. "Compound Summary: N-Boc-L-Proline (Analogous Structure)." National Library of Medicine.

- Albericio, F. (2000). "Solid-Phase Synthesis: A Practical Guide." CRC Press. (Standard reference for SPPS solvent selection).

Sources

Chemical Properties of cis-4-Amino-L-Proline Derivatives

This guide details the chemical properties, conformational behavior, and synthetic utility of cis-4-amino-L-proline (C4AP) derivatives. It is structured to provide actionable insights for researchers in medicinal chemistry and peptide engineering.

Technical Guide for Researchers & Drug Developers

Executive Summary

cis-4-amino-L-proline (C4AP) is a non-proteinogenic amino acid that serves as a critical scaffold in peptidomimetics and organocatalysis. Unlike its naturally occurring isomer trans-4-hydroxy-L-proline, C4AP introduces a cationic primary amine on the same face as the carboxylate (syn-relationship). This unique stereochemistry dictates a specific conformational preference for the

Chemical Identity & Stereochemical Definition

To ensure precision in synthesis and application, the stereochemical nomenclature must be rigorously defined.

| Property | Specification |

| IUPAC Name | (2S,4S)-4-aminopyrrolidine-2-carboxylic acid |

| Common Name | cis-4-amino-L-proline |

| Chirality | L-configuration at |

| Isomeric Relationship | Diastereomer of trans-4-amino-L-proline (2S,4R) |

| Key Functional Groups | Secondary amine (pyrrolidine ring), Primary amine (C4-position), Carboxylic acid |

Stereochemical Note: The term "cis" refers to the syn-relationship between the C2-carboxyl group and the C4-amino group. In the L-series ((2S)), this dictates that the C4-substituent must also have the (S) configuration.

Conformational Analysis: The "Proline Pucker"

The utility of proline derivatives in drug design stems from their ability to constrain molecular geometry. C4AP exhibits distinct conformational properties driven by the gauche effect and steric strain.

Ring Pucker Preference ( -Endo)

The pyrrolidine ring exists in dynamic equilibrium between two envelope conformations:[1]

-

-exo (Up): The

-

-endo (Down): The

Electronegative substituents at C4 dictate this equilibrium via the gauche effect.

-

4(R)-substituents (e.g., trans-4-hydroxy, trans-4-fluoro) favor the

-exo pucker. -

4(S)-substituents (e.g., cis-4-amino, cis-4-fluoro) strongly favor the

-endo pucker.

Impact on Peptide Backbone

The

-

Cis-Amide Promotion: The endo-pucker increases the population of the cis-isomer of the preceding peptide bond (Xaa-Pro). While trans-amides are generally preferred (~90%), C4AP derivatives can shift this equilibrium, making them excellent inducers of type VI

-turns. -

Intramolecular H-Bonding: In specific derivatives, the cis-4-amino group can form intramolecular hydrogen bonds with the carbonyl oxygen of the backbone, further locking the conformation.

Visualization of Conformational Dynamics

Caption: Stereoelectronic effects drive the conformational equilibrium. 4R-substituents favor Exo; 4S-substituents (C4AP) favor Endo.

Synthetic Methodologies

The synthesis of C4AP typically proceeds via stereochemical inversion of the naturally abundant trans-4-hydroxy-L-proline. Two primary routes are employed: Mitsunobu Inversion and Activation/Displacement .

Route A: Activation & Displacement (Scalable)

This route involves converting the 4-hydroxyl group into a leaving group (mesylate/tosylate) followed by

-

Protection:

-Boc protection of the ring nitrogen and esterification of the carboxyl. -

Activation: Reaction with Methanesulfonyl chloride (MsCl) to form the mesylate.

-

Inversion (

): Heating with Sodium Azide ( -

Reduction: Staudinger reduction (

) or catalytic hydrogenation (

Route B: Mitsunobu Reaction

Direct inversion using Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (

Synthesis Workflow Diagram

Caption: Standard synthetic pathway converting trans-4-hydroxy-L-proline to cis-4-amino-L-proline via stereochemical inversion.

Applications in Drug Discovery & Research

Peptidomimetics & Constrained Peptides

C4AP is a "Proline/GABA Chimera."[2] It combines the rigid pyrrolidine ring of proline with the

-

Endomorphin Analogues: Researchers have replaced native proline in Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) with C4AP.[2] The 4-amino group allows for "side-chain to tail" cyclization, creating novel 11-membered rings that restrict conformational flexibility and improve metabolic stability.

-

Collagen Mimics: While trans-4-hydroxyproline stabilizes the collagen triple helix, cis-4-amino derivatives destabilize it. This property is used to study the forces governing helix stability and to design "collagen breakers" for fibrosis research.

Orthogonal Protection Strategies

For peptide synthesis, the two amino groups must be distinguished.

-

-Fmoc /

-

-Boc /

Mechanistic Probes in Organocatalysis

Proline is a privileged organocatalyst. While trans-derivatives are the standard for aldol reactions, cis-derivatives are used as mechanistic probes.

-

Transition State Analysis: By comparing the catalytic efficiency of cis- vs trans-4-substituted prolines, researchers can determine whether the reaction proceeds via a steric-controlled or H-bond-directed transition state. The cis-isomer often provides lower enantioselectivity in standard aldol reactions due to steric clash in the transition state, validating the requirement for the trans-geometry in the catalyst.

Experimental Protocol: Synthesis of N-Boc-cis-4-Amino-L-Proline Methyl Ester

Objective: To synthesize the key building block (2S, 4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate.

Reagents:

- -Boc-trans-4-hydroxy-L-proline methyl ester (Starting Material)

-

Methanesulfonyl chloride (MsCl)

-

Sodium Azide (

) -

Triphenylphosphine (

) / Water (Staudinger conditions) or

Step-by-Step Methodology:

-

Mesylation (Activation):

-

Dissolve

-Boc-trans-4-Hyp-OMe (10 mmol) in anhydrous DCM (50 mL) and cool to 0°C. -

Add Triethylamine (15 mmol) followed by dropwise addition of MsCl (12 mmol).

-

Stir at 0°C for 1h, then room temperature (RT) for 2h.

-

Workup: Wash with water, 1N HCl, and brine. Dry over

and concentrate. Yields quantitative mesylate.

-

-

Azidation (Inversion):

-

Dissolve the crude mesylate in DMF (30 mL).

-

Add

(20 mmol). Caution: Azides are potentially explosive; use a blast shield. -

Heat to 60°C for 12–16 hours.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water (to remove DMF). The product is the cis-4-azido derivative.

-

-

Reduction (Azide to Amine):

-

Dissolve the azide in MeOH.

-

Add 10% Pd/C (10 wt%) and stir under

atmosphere (balloon) for 4h. -

Alternative (Staudinger): Add

(1.1 eq) in THF/Water. Stir 12h. -

Purification: Filter catalyst (if hydrogenation) or concentrate and purify via silica gel chromatography (DCM/MeOH/NH4OH gradient).

-

Yield: Typically 60–75% overall from the hydroxy-proline precursor.

References

-

Conformational Analysis of 4-Substituted Prolines

-

Synthesis of Endomorphin Analogues using C4AP

- Title: The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues.

- Source: Journal of Medicinal Chemistry (via PMC)

-

URL:[Link]

-

Synthetic Protocols for Hydroxyproline Inversion

- Title: Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermedi

- Source: Acta Chemica Scandinavica

-

URL:[Link]

-

Proline Organoc

-

General Chemical Properties

Sources

- 1. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Amino-L-proline | C5H10N2O2 | CID 21120376 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: (2S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic Acid

Executive Summary

The compound (2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (commonly referred to as Boc-cis-4-amino-L-proline ) is a critical non-proteinogenic amino acid scaffold. It serves as a conformationally restricted building block in peptidomimetics, enabling the precise control of secondary structure in therapeutic peptides.

Unlike its natural counterpart (trans-4-hydroxyproline), the (2S,4S) isomer introduces a cis relationship between the C2-carboxylate and the C4-substituent. This stereochemical arrangement forces specific backbone turns and twists, making it invaluable for designing rigidified inhibitors (e.g., for proteases or GPCR ligands) and studying protein folding kinetics.

Nomenclature & Identification

Accurate identification is paramount due to the existence of four distinct stereoisomers. The (2S,4S) configuration indicates that both the C2-carboxylic acid and the C4-amine are on the same face of the pyrrolidine ring (cis).

Table 1: Chemical Identifiers

| Identifier Type | Value | Notes |

| Primary CAS Number | 132622-66-3 | Specific to the (2S,4S) isomer.[1][2][3] |

| Common Synonyms | Boc-cis-4-amino-L-prolinecis-1-Boc-4-aminopyrrolidine-2-carboxylic acid(2S,4S)-4-Amino-1-Boc-proline | "Cis" refers to the relative stereochemistry of C2 and C4. |

| IUPAC Name | (2S,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

| Molecular Formula | C₁₀H₁₈N₂O₄ | |

| Molecular Weight | 230.26 g/mol | |

| Related Isomers | CAS 132622-69-6 | (2S,4R) / trans-isomer |

| Precursor CAS | CAS 132622-65-2 | (2S,4S)-Azide intermediate |

Stereochemical Analysis & Logic

The utility of this scaffold lies in its ability to lock peptide conformations. The diagram below illustrates the stereochemical relationships and the "Inversion Logic" used during synthesis to access the (2S,4S) target from naturally occurring precursors.

Figure 1: Stereochemical logic map demonstrating the inversion from natural (2S,4R) hydroxyproline to the synthetic (2S,4S) amino target.

Synthetic Routes & Experimental Protocols

The most robust synthesis route utilizes Stereochemical Inversion via nucleophilic substitution. The starting material is the inexpensive, naturally abundant trans-4-hydroxy-L-proline.

Core Synthesis Workflow

Figure 2: Step-by-step synthetic pathway from Hydroxyproline to Aminoproline.

Detailed Protocol: Azide Displacement Method

Objective: Synthesis of (2S,4S)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid from trans-4-hydroxy-L-proline.

-

N-Protection & Esterification:

-

React trans-4-hydroxy-L-proline with di-tert-butyl dicarbonate (

) in NaOH/Dioxane to secure the N1 position. -

Note: The carboxylic acid is often temporarily protected as a methyl ester (using

or MeOH/SOCl

-

-

Activation (Mesylation):

-

Reagents: Boc-Hyp-OMe, Methanesulfonyl chloride (MsCl), Triethylamine (

). -

Conditions: DCM, 0°C to RT, 2 hours.

-

Mechanism: Converts the C4-OH (poor leaving group) into -OMs (excellent leaving group) with retention of configuration (still 4R).

-

-

Nucleophilic Inversion (The Critical Step):

-

Reagents: Sodium Azide (

). -

Solvent: DMF (Polar aprotic solvent is essential for SN2).

-

Conditions: 60°C, 12-24 hours.

-

Result: The azide attacks from the "top" face (relative to the "bottom" mesylate), inverting the center from 4R to 4S .

-

Checkpoint: Monitor by IR spectroscopy (appearance of strong azide peak at ~2100 cm⁻¹).

-

-

Reduction & Deprotection:

-

Reduction: Hydrogenation (

, Pd/C) or Staudinger reduction ( -

Saponification: If an ester was used, hydrolyze with LiOH in THF/Water to reveal the C2-carboxylic acid.

-

Final Workup: Careful pH adjustment (isoelectric point) is required to isolate the zwitterionic product.

-

Applications in Drug Design[5][6][7][8]

Conformational Restriction (The "Proline Kink")

The (2S,4S) scaffold forces a specific ring pucker (often C4-endo), which dictates the cis/trans ratio of the amide bond preceding the proline.

-

Application: Used in "Endomorphin-2" analogues to lock the peptide backbone, improving selectivity for

-opioid receptors [1]. -

Mechanism: The 4-amino group allows for side-chain attachment (branching), creating "Chimera" amino acids that mimic larger peptide turns.

Collagen Mimetics

Natural collagen relies on (2S,4R)-4-hydroxyproline to stabilize the triple helix. Introducing (2S,4S)-aminoproline disrupts this helix or allows for functionalization (e.g., attaching fluorophores or cross-linkers) on the solvent-exposed face of the helix [2].

Bifunctional Scaffolds

The orthogonal protecting groups (N1-Boc vs. C4-Amino) allow this molecule to act as a central hub.

-

N1: Backbone extension.

-

C4: Attachment of pharmacophores, dyes, or specific recognition elements.

References

-

Mollica, A., et al. (2018). "The cis-4-Amino-L-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues." Journal of Medicinal Chemistry.

-

Jenkins, C. L., & Raines, R. T. (2002). "Insights on the conformational stability of collagen." Natural Product Reports.

-

ChemicalBook. "(2S,4S)-4-Amino-1-Boc-pyrrolidine-2-carboxylic acid Product Entry."

-

Santa Cruz Biotechnology. "cis-1-Boc-4-amino-L-proline Data Sheet."

Sources

Precision Engineering of Peptide Conformation: The Role of 4-Substituted Proline Derivatives

Executive Summary

In the landscape of modern peptidomimetics and drug design, proline is not merely a structural constraint; it is a tunable molecular switch.[1] While natural L-proline exists in a flux between ring puckers and amide bond isomers, 4-substituted proline derivatives allow researchers to lock these conformations with high fidelity. This guide details the stereoelectronic principles governing these derivatives—specifically the gauche effect and

Mechanistic Principles: The Stereoelectronic Switch

The utility of 4-substituted prolines arises from their ability to bias the pyrrolidine ring pucker, which causally dictates the cis/trans isomerization state of the peptide backbone.[2][3]

The Ring Pucker Equilibrium

The pyrrolidine ring of proline is not planar. It adopts an envelope conformation to relieve torsional strain, oscillating between two primary puckers:

-

C

-endo (Down): The C -

C

-exo (Up): The C

The Gauche Effect

Substituents at the 4-position dictate the pucker preference through the gauche effect .[4][5] This is a stereoelectronic phenomenon where adjacent electron-withdrawing groups (EWG) and electron-donating bonds prefer a gauche (synclinal) orientation to maximize hyperconjugative overlap (

-

(4R)-EWG (e.g., 4R-Fluoroproline): The electronegative substituent prefers to be gauche to the ring nitrogen. This forces the ring into the C

-exo pucker.[2] -

(4S)-EWG (e.g., 4S-Fluoroproline): The substituent orientation forces the ring into the C

-endo pucker to maintain the favorable gauche alignment.

The Interaction and Amide Geometry

The ring pucker directly influences the peptide bond geometry (

-

Mechanism: In the C

-exo pucker, the backbone is preorganized such that the lone pair ( -

Result: This interaction is only geometrically possible when the peptide bond is trans . Therefore, 4R-substituents (which enforce C

-exo) significantly stabilize the trans isomer (

Figure 1: Mechanistic pathway linking 4-substitution stereochemistry to peptide backbone conformation.

Quantitative Structural Impacts

The following table summarizes the effects of common proline analogs on ring pucker and amide equilibrium. Note the dramatic shift in

| Derivative | Configuration | Preferred Pucker | Primary Application | |

| L-Proline (Pro) | - | C | 4.6 | Standard linker |

| (4R)-Hydroxyproline (Hyp) | 2S, 4R | C | 6.1 | Collagen stability |

| (4S)-Hydroxyproline (hyp) | 2S, 4S | C | 2.4 | |

| (4R)-Fluoroproline (Flp) | 2S, 4R | C | 6.7 | Hyperstable trans amides |

| (4S)-Fluoroproline (flp) | 2S, 4S | C | 2.5 | Cis-amide promotion |

| 4,4-Difluoroproline | - | C | 3.5 | Rapid isomerization kinetics |

*Values measured in water at 25°C.

Functional Implications in Drug Design[1][7]

Collagen Triple Helix Hyperstability

The collagen triple helix requires Pro in the Xaa position and Hyp in the Yaa position (Xaa-Yaa-Gly).[4][5]

-

Protocol: Replacing Yaa-Hyp with (4R)-Flp dramatically increases thermal stability (

) because the highly electronegative fluorine enhances the C -

Contraindication: Placing (4S)-flp at the Yaa position destroys the helix. However, (4S)-flp is stabilizing at the Xaa position, where C

-endo pucker is required.

Polyproline II (PPII) Helix Induction

The PPII helix is an extended, left-handed helix important for protein-protein interactions (e.g., SH3 domains). It requires all amide bonds to be trans.

-

Strategy: Incorporation of (4R)-Flp or (4R)-Hyp enforces the trans geometry, rigidifying the PPII structure and potentially increasing affinity for binding partners by reducing the entropic penalty of binding.

Proteolytic Stability

The inductive effect of electron-withdrawing substituents at C4 lowers the basicity of the amide nitrogen and alters the electronics of the carbonyl. This often renders the peptide bond less susceptible to enzymatic hydrolysis by proteases that rely on specific electronic signatures for cleavage.

Experimental Protocol: Determining via NMR

While

Methodology

Reagents & Equipment:

-

Peptide sample containing 4-fluoroproline (Flp or flp).[7][8][9][10]

-

Solvent:

(for aqueous mimicry) or -

Internal Standard: Trifluoroacetic acid (TFA) or 4-fluorophenylalanine (optional, for chemical shift referencing).

-

NMR Spectrometer:

400 MHz equipped with a fluorine probe.

Step-by-Step Protocol:

-

Sample Preparation:

-

Dissolve 2–5 mg of peptide in 600

L of -

Adjust pH to desired physiological level (e.g., pH 7.4) using dilute

or -

Allow the sample to equilibrate at the measurement temperature (usually 25°C) for at least 30 minutes to ensure the cis/trans equilibrium is established.

-

-

Acquisition:

-

Pulse Sequence: Standard 1D

with proton decoupling ( -

Relaxation Delay (

): Set to -

Scans: 64–128 scans are usually sufficient due to the high sensitivity of

.

-

-

Analysis:

-

Peak Identification:

-

Trans isomer: Typically appears upfield (more negative ppm) for 4R-Flp derivatives compared to the cis isomer, though this is solvent-dependent.

-

Cis isomer: Distinctly separated (often by >0.5 ppm).

-

-

Validation: Perform a ROESY experiment if peak assignment is ambiguous. A cross-peak between the Pro

and the preceding residue's -

Calculation: Integrate the area under the cis (

) and trans (

-

Figure 2: Workflow for quantitative determination of peptide conformational ratios using

References

-

Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers. Source: Journal of the American Chemical Society (2003).[7] URL:[Link]

-

4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Source: Topics in Heterocyclic Chemistry (2017). URL:[Link]

-

The n→π Interaction.* Source: Accounts of Chemical Research (2013). URL:[Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Source: Journal of the American Chemical Society (2013). URL:[Link]

-

Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters. Source: ChemBioChem (2023). URL:[Link]

Sources

- 1. Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ΨPro) in Peptide Synthesis, Molecular Recognition, and Drug Design | CHIMIA [chimia.ch]

- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bif.wisc.edu [bif.wisc.edu]

- 6. raineslab.com [raineslab.com]

- 7. Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformational preference and cis-trans isomerization of 4(R)-substituted proline residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for coupling (4S)-4-(Boc-amino)-1-Boc-L-proline in SPPS

Technical Application Note: High-Efficiency Coupling of (4S)-4-(Boc-amino)-1-Boc-L-proline in SPPS

Part 1: Strategic Overview & Molecule Profile

1.1 The Molecule The building block (4S)-4-(Boc-amino)-1-Boc-L-proline (often abbreviated as Boc-Amp(Boc)-OH or Bis-Boc-4-amino-Pro) is a specialized proline derivative.

-

Stereochemistry: The (4S) configuration in an L-proline (2S) scaffold typically denotes a cis relationship between the C4-substituent and the C2-carboxylate. This creates significant steric crowding on the "lower" face of the pyrrolidine ring, making coupling kinetically slower than standard Proline.[1]

-

Protecting Group Logic: The presence of two tert-butyloxycarbonyl (Boc) groups—one at the

position (1-position) and one on the side-chain amine (4-position)—dictates its usage.

1.2 Critical Application Logic (The "Why" and "When") Before proceeding, the researcher must validate the synthesis strategy.[1] Due to the acid lability of the Boc group, this molecule acts as a Terminal Unit in standard Fmoc SPPS.[1]

| Synthesis Strategy | Feasibility | Outcome after Cleavage |

| Fmoc-SPPS (Terminal) | High | The molecule is coupled as the final residue. The final TFA cleavage removes both Boc groups simultaneously, yielding a free N-terminal 4-amino-proline peptide. |

| Fmoc-SPPS (Internal) | Critical Failure | DO NOT USE. Attempting to remove the |

| Boc-SPPS (Terminal) | High | Coupled as the final residue.[1] HF cleavage yields the free amine. |

| Boc-SPPS (Internal) | Low/Risky | The side-chain Boc is not orthogonal to the |

Part 2: Experimental Protocol

This protocol is optimized for Fmoc-SPPS usage as a terminal residue, utilizing high-efficiency activation to overcome the steric hindrance of the cis-4-substituent.

Reagents & Materials

-

Building Block: (4S)-4-(Boc-amino)-1-Boc-L-proline (3.0 – 5.0 equivalents relative to resin loading).

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

-

Base: N,N-Diisopropylethylamine (DIEA/DIPEA).[1]

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

-

Resin: Any standard SPPS resin (Rink Amide, Wang, CTC) with a free amine.[1]

Step-by-Step Coupling Workflow

Step 1: Resin Preparation & Swelling [1][2][3][4]

-

Weigh the resin into the reaction vessel.

-

Swell in DCM for 30 minutes (crucial for opening the polymer matrix).

Step 2: Deprotection of Previous Residue [1][2][5]

-

Agitate for 5 minutes; drain.

-

Add fresh 20% Piperidine in DMF.

-

Agitate for 10 minutes; drain.

-

Critical Wash: Wash 5x with DMF, 1x with DCM, 3x with DMF. Note: Complete removal of piperidine is essential to prevent HATU polymerization.[1]

Step 3: Activation (Pre-activation is NOT recommended for HATU) [1]

-

Protocol for 0.1 mmol scale:

-

Dissolve (4S)-4-(Boc-amino)-1-Boc-L-proline (0.4 mmol, 4 eq) in 1.0 mL DMF.

-

Add HATU (0.38 mmol, 3.8 eq) to the amino acid solution. Always use slightly less HATU than amino acid to prevent capping the resin with the uronium salt.

-

Add DIEA (0.8 mmol, 8 eq). The solution should turn yellow.

-

Immediately add the activated mixture to the resin.

Step 4: Coupling Reaction

-

Agitate at Room Temperature for 2 to 4 hours .

-

Expert Note: Standard amino acids couple in 30-45 mins. The cis-4-substituent imposes steric drag; extended time is required.

-

-

Drain the vessel.[5]

Step 5: Monitoring (The "Self-Validating" Step) Since you are coupling to a primary amine (usually), use the Kaiser Test .[1]

Step 6: Final Cleavage (Global Deprotection) [1]

-

Wash resin 3x DCM, 3x MeOH, dry under vacuum.[1]

-

Add Cleavage Cocktail: TFA:TIPS:Water (95:2.5:2.5) .

-

Agitate for 3 hours.

Part 3: Visualization & Logic

Decision Tree & Workflow

The following diagram illustrates the decision logic and the specific chemical workflow for this hindered residue.

Caption: Decision logic and chemical workflow for coupling Bis-Boc-4-amino-Proline. Note the critical checkpoint regarding internal vs. terminal positioning.

Part 4: Troubleshooting & Expert Insights

4.1 The "Cis" Conformation Challenge The (4S) stereocenter in L-proline places the bulky Boc-amino group on the same face as the carboxyl group (syn). This creates a "puckered" ring conformation that resists nucleophilic attack at the carbonyl carbon.

-

Solution: If the Kaiser test remains slightly blue after the first coupling, utilize Microwave-Assisted SPPS .

-

Settings: 50°C, 25 Watts, 15 minutes. (Do not exceed 50°C to avoid Boc thermolysis).[1]

-

4.2 Solubility Bis-Boc-Proline derivatives are highly hydrophobic. If precipitation is observed upon adding the amino acid to the resin:

-

Action: Add 10-20% DCM or DMSO to the coupling mixture to disrupt aggregation and improve solvation of the protected amino acid.

4.3 Racemization Risk While Proline is resistant to racemization (due to the lack of an amide proton), the activation of hindered derivatives can sometimes lead to slow enolization.[1]

-

Mitigation: Use Oxyma Pure instead of HOBt if using carbodiimide activation, as it suppresses racemization more effectively in hindered systems [1].[1]

References

-

El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] Link[1]

-

BenchChem. (2025).[1][3][5] A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis. Link[1]

-

Sigma-Aldrich. (n.d.). N-Boc-cis-4-N-Fmoc-amino-L-proline Product Sheet. Link

Sources

- 1. graphicdesign.stackexchange.com [graphicdesign.stackexchange.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. rsc.org [rsc.org]

- 8. about-Graphviz/attributes/color/colors.dot at master · ReneNyffenegger/about-Graphviz · GitHub [github.com]

Application Notes and Protocols for the Synthesis of Proline-Rich Peptides Using Boc-Protected Derivatives

Introduction: The Unique Challenge and Utility of Proline-Rich Peptides

Proline-rich peptides (PRPs) represent a fascinating and functionally diverse class of biomolecules. Characterized by a high proportion of proline residues, these peptides often adopt unique secondary structures, such as polyproline helices, which are critical for their biological activities.[1][2] PRPs are implicated in a wide array of biological processes, including signal transduction, protein-protein interactions, and host defense as antimicrobial agents.[1][2][3] Their distinct structures, conferred by the conformationally restricted nature of the proline ring, make them attractive candidates for drug development and peptidomimetic design.[4][5]

However, the very structural features that make PRPs functionally interesting also present significant challenges for their chemical synthesis.[6] The secondary amine of proline can lead to slower coupling kinetics and the repetitive nature of proline-heavy sequences can promote peptide aggregation during synthesis.[6][7] This application note provides a comprehensive guide for researchers on the robust and well-established method of solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc)-protected amino acids to overcome these challenges and successfully synthesize PRPs. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is particularly well-suited for the synthesis of complex or hydrophobic peptides where aggregation can be a significant hurdle.[7]

The Boc/Bzl Protection Strategy: A Deliberate Choice for PRP Synthesis

In the Boc/Bzl protection scheme, the temporary Nα-amino group protection is provided by the acid-labile Boc group, while more permanent side-chain protection is typically afforded by benzyl-based groups.[8] While not a truly orthogonal scheme since both are removed by acid, the differential acid lability is the key to its success. The Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), whereas benzyl-based protecting groups require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for removal.[8][9] This differential cleavage allows for the selective deprotection of the Nα-amino group at each cycle of peptide elongation without disturbing the side-chain protectors.

The general workflow for Boc-SPPS is a cyclical process involving deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled.[8][10]

Figure 1: The general cycle of Boc-based solid-phase peptide synthesis (SPPS).

Detailed Protocols and Methodologies

The successful synthesis of PRPs using Boc chemistry hinges on meticulous execution of each step. The following protocols are designed to be self-validating, incorporating monitoring steps to ensure high fidelity throughout the synthesis.

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality.

-

For C-terminal acids: Merrifield or PAM resins are the classical choices.[7][9]

-

For C-terminal amides: MBHA or BHA resins are utilized.[7]

Protocol 1: Resin Swelling

-

Place the desired amount of resin (typically with a substitution level of 0.3 - 0.8 mmol/g) in a reaction vessel.[7]

-

Add dichloromethane (DCM) to the resin and allow it to swell for 20-30 minutes with gentle agitation.[7]

-

Drain the DCM. The resin is now ready for the first amino acid coupling or the first deprotection step if starting with a pre-loaded resin.

The Synthesis Cycle: Deprotection, Neutralization, and Coupling

This three-step process is the core of peptide chain elongation.

Protocol 2: Nα-Boc Deprotection

-

Pre-wash: Add a solution of 50% TFA in DCM to the swollen peptide-resin and agitate for 1-2 minutes. Drain the solution.[7]

-

Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes at room temperature.[7][11] The tert-butyl carbocations generated during this step can lead to side reactions with sensitive residues like Tryptophan, Cysteine, or Methionine.[8] If these residues are present, the addition of a scavenger like 0.5% dithioethane (DTE) to the deprotection solution is recommended.[8][9]

-

Washing: Drain the deprotection solution and wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual TFA.[11] An optional wash with isopropanol (2 times) can be performed to shrink the resin and further remove acid, followed by washing with DCM (3 times).[11]

Protocol 3: Neutralization After deprotection, the N-terminal amine is present as a TFA salt and must be converted to the free amine to be reactive in the subsequent coupling step.[8]

-

Standard Neutralization:

-

In Situ Neutralization (Recommended for Aggregation-Prone Sequences): This method combines neutralization and coupling, which can be advantageous for preventing aggregation of the peptide chain.[7]

-

After the deprotection and DCM washes, proceed directly to the coupling step.

-

Add the activated amino acid solution to the peptide-resin.

-

Immediately add DIEA (2-3 equivalents relative to resin substitution) to the reaction vessel.[7]

-

Protocol 4: Amino Acid Coupling The slow coupling kinetics of proline's secondary amine requires careful selection of coupling reagents and reaction conditions.[7]

-

Activation: In a separate vessel, pre-activate the Boc-Pro-OH (3-5 equivalents relative to resin substitution).[7] For proline residues, potent aminium-based coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly recommended to achieve high coupling efficiency.[11][12]

-

Dissolve Boc-Pro-OH and HBTU (or HATU) in DMF.

-

Add DIEA (1.5–2.0 equivalents) to activate the amino acid.[12]

-

-

Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

-

Reaction: Agitate the mixture for 1-4 hours at room temperature.[7]

-

Monitoring: The completion of the coupling reaction is crucial. Since the standard Kaiser test is not applicable for the secondary amine of proline, an alternative test is required.[13]

-

Isatin or Chloranil Test: Perform a qualitative test suitable for secondary amines to monitor reaction completion.[7]

-

A negative test indicates complete coupling. If the test is positive, a second coupling (recoupling) with a freshly prepared activated amino acid solution is strongly recommended to drive the reaction to completion.[7][11]

-

-

Washing: After complete coupling, drain the reaction solution and wash the peptide-resin with DMF (3 times) and DCM (3 times).[11]

Sources

- 1. Frontiers | (Re)Defining the Proline-Rich Antimicrobial Peptide Family and the Identification of Putative New Members [frontiersin.org]

- 2. Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arts.units.it [arts.units.it]

- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. blog.mblintl.com [blog.mblintl.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

Application Notes and Protocols: Mastering the Deprotection of 4-Boc-Amino-L-Proline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pivotal Role of the Boc Protecting Group in Proline Chemistry

In the landscape of modern organic synthesis, particularly in peptide chemistry and drug development, the use of protecting groups is a cornerstone of strategic molecular construction.[1][2] Among these, the tert-butoxycarbonyl (Boc) group stands out for its robustness and predictable reactivity.[1][3] Its stability under a wide array of reaction conditions, contrasted with its clean and facile removal under acidic conditions, makes it an invaluable tool for chemists.[3][4] This is especially true for proline derivatives, where the unique cyclic secondary amine structure presents distinct synthetic challenges.[2] The 4-Boc-amino-L-proline scaffold, in particular, is a critical building block in the synthesis of complex peptides and peptidomimetics. The selective and high-yielding deprotection of the 4-Boc-amino group is a frequently encountered and critical transformation. This guide provides an in-depth exploration of the deprotection of the 4-Boc-amino group in proline derivatives, detailing the underlying mechanisms, offering field-proven protocols, and addressing common challenges to empower researchers in their synthetic endeavors.

The Predominant Strategy: Acid-Catalyzed Deprotection

The most prevalent and reliable method for the removal of the Boc group is through acid-catalyzed cleavage.[2][3] Strong acids, most commonly trifluoroacetic acid (TFA), are employed to efficiently and selectively break the carbamate bond, liberating the free amine.[1][4]

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group with a strong acid like TFA is a well-understood, four-step process:[4][5]

-

Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid.[4][5]

-

Formation of a tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[3][4][5]

-

Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas.[4][5] It is crucial to perform this reaction in an open or well-vented system to allow for the safe release of this gas.[1][5]

-

Formation of the Amine Salt: The newly formed free amine is then protonated by the excess acid in the reaction mixture, yielding the corresponding amine salt (e.g., trifluoroacetate salt).[4][5]

Sources

Preparation of stock solutions for (4S)-4-(Boc-amino)-1-Boc-L-proline

Application Note & Protocol

Strategic Preparation of Stock Solutions for Novel Di-Substituted Proline Analogues: A Case Study on (4S)-4-(Boc-amino)-1-Boc-L-proline

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of high-quality, reliable stock solutions of (4S)-4-(Boc-amino)-1-Boc-L-proline. As a novel, di-substituted proline derivative, published data on its physicochemical properties, particularly solubility, is scarce. This guide, therefore, emphasizes a first-principles approach, beginning with empirical solubility determination and culminating in a detailed, validated protocol for stock solution preparation, storage, and handling. The methodologies presented are broadly applicable to other novel Boc-protected amino acid derivatives where established protocols are not available.

Introduction: The Role of Boc-Protected Proline Analogues in Synthesis

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis and medicinal chemistry.[1][2] Its primary function is to render the α-amino group of an amino acid inert to a wide range of reaction conditions, preventing unwanted side reactions.[1] The Boc group's key advantages include its stability in basic and nucleophilic environments and its facile cleavage under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[1][]

(4S)-4-(Boc-amino)-1-Boc-L-proline is a specialized proline analogue featuring two Boc groups: one protecting the ring's secondary amine and another protecting a primary amine at the 4-position. This di-substitution makes it a valuable building block for creating complex peptide structures and peptidomimetics with unique conformational constraints. Proline analogues are frequently used to modulate the biological, pharmaceutical, or physicochemical properties of peptides. However, the increased molecular weight and hydrophobicity conferred by two Boc groups significantly alter its solubility profile compared to simpler derivatives like N-Boc-L-proline.

Given the absence of specific literature data, a systematic and empirical approach is essential for preparing accurate and stable stock solutions of this compound, which is critical for the reproducibility of downstream applications.

Pre-Protocol Assessment: Safety, Handling, and Solubility

2.1. Safety and Handling Precautions

Before handling the compound, a thorough review of the Safety Data Sheet (SDS) is mandatory. For novel or uncharacterized compounds, it is prudent to treat them as potentially hazardous.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.[5] For handling the solid powder, an N95-type respirator should be considered to prevent inhalation.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.[5]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.[5]

2.2. Understanding Expected Solubility

The chemical structure of (4S)-4-(Boc-amino)-1-Boc-L-proline suggests it is a highly non-polar molecule. It is expected to be sparingly soluble in aqueous buffers but should exhibit good solubility in organic solvents.[4] As a starting point for empirical testing, we can examine the known solubility of the related, but more polar, compound N-Boc-L-proline.

| Solvent | Approximate Solubility of N-Boc-L-proline | Expected Solubility of (4S)-4-(Boc-amino)-1-Boc-L-proline |

| Dimethylformamide (DMF) | ~20 mg/mL[4] | Likely high; excellent starting solvent for testing. |

| Dimethyl sulfoxide (DMSO) | ~15 mg/mL[4] | Likely high; excellent starting solvent for testing. |

| Ethanol | ~15 mg/mL[4] | Moderate to high; a good alternative to DMF/DMSO. |

| Acetic Acid | Soluble[6][7] | Likely soluble, but the acidic nature may risk Boc group stability over time. |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble[4] | Expected to be very low to insoluble. |

Experimental Protocol: Stock Solution Preparation

This protocol is divided into two stages: a small-scale empirical test to determine the optimal solvent and concentration, followed by the preparation of the bulk stock solution.

3.1. Materials and Equipment

-

(4S)-4-(Boc-amino)-1-Boc-L-proline (solid powder)

-

Analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Anhydrous DMSO, DMF, and/or Ethanol (reagent grade or higher)

-

Microcentrifuge tubes (1.5 mL)

-

Conical tubes or vials for final stock solution (amber glass or polypropylene)

-

Pipettors and sterile, filtered pipette tips

-

Inert gas (Argon or Nitrogen) cylinder with regulator (recommended)

-

0.22 µm syringe filters (PTFE for organic solvents)

3.2. Part A: Empirical Solubility Determination

-

Weighing: Accurately weigh 1-2 mg of (4S)-4-(Boc-amino)-1-Boc-L-proline into three separate microcentrifuge tubes.

-

Solvent Addition: To the first tube, add the first test solvent (e.g., DMSO) dropwise (e.g., 10 µL increments).

-

Dissolution: After each addition, vortex the tube vigorously for 30-60 seconds. Gentle sonication can be used to aid dissolution if necessary.

-

Observation: Continue adding solvent until the solid is completely dissolved. Record the total volume of solvent used.

-

Calculation: Calculate the approximate solubility in mg/mL. For example, if 2 mg of compound dissolved in 50 µL (0.05 mL) of DMSO, the solubility is approximately 40 mg/mL.

-

Repeat: Repeat steps 2-5 for the other selected solvents (e.g., DMF, Ethanol).

-

Selection: Choose the solvent that provides the desired stock concentration with the smallest volume and demonstrates rapid, complete dissolution. For most applications, DMSO or DMF are excellent choices.

3.3. Part B: Master Stock Solution Preparation (Example: 100 mM in DMSO)

Molecular Weight of (4S)-4-(Boc-amino)-1-Boc-L-proline (C₁₅H₂₆N₂O₆): 330.38 g/mol

-

Calculation: Use the following formula to determine the mass of compound required: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 Example for 5 mL of a 100 mM (0.1 M) stock: Mass (mg) = 0.1 mol/L x 0.005 L x 330.38 g/mol x 1000 = 165.19 mg

-

Equilibration: Before opening, allow the container of (4S)-4-(Boc-amino)-1-Boc-L-proline to equilibrate to room temperature to prevent condensation of moisture.

-

Weighing: Accurately weigh the calculated mass (165.19 mg) into an appropriate sterile conical tube or vial.

-

Dissolution: Add the chosen solvent (anhydrous DMSO) to just under the final desired volume (e.g., ~4.8 mL). Vortex thoroughly until all solid is dissolved. A brief, gentle warming in a 37°C water bath can be used if dissolution is slow, but avoid overheating.

-

Final Volume: Once fully dissolved, add solvent to reach the final volume of 5.0 mL. Invert the tube several times to ensure homogeneity.

-

Inert Gas Purge (Optional but Recommended): To enhance long-term stability, gently blow a stream of an inert gas (Argon or Nitrogen) over the headspace of the stock solution for 30-60 seconds before capping tightly.[4] This displaces oxygen and moisture.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

Storage and Stability

-

Long-Term Storage: Store the master stock solution aliquots at -20°C or -80°C for maximum stability. Based on data for similar compounds, stability should be at least several years when stored properly as a solid.[4]

-

Working Solutions: If aqueous working solutions are prepared, they should be made fresh daily.[4] The Boc group is labile to acid, so avoid acidic buffers for dilutions.

-

Light Sensitivity: Store aliquots in amber vials or in a light-blocking container to minimize potential photodegradation.

Workflow Visualization

The following diagram outlines the complete workflow from compound receipt to final stored aliquots, ensuring a logical and reproducible process.

Caption: Workflow for preparing stock solutions of novel compounds.

Conclusion

The successful preparation of stock solutions for novel compounds like (4S)-4-(Boc-amino)-1-Boc-L-proline hinges on a systematic, empirically driven approach rather than a reliance on pre-existing protocols. By first establishing safety procedures and determining solubility in common organic solvents, researchers can confidently prepare accurate, stable, and highly concentrated stock solutions. The detailed methodology provided herein serves as a robust framework to ensure the quality and reliability of experimental reagents, thereby enhancing the reproducibility and integrity of scientific research in drug development and peptide chemistry.

References

- Capot Chemical. (2013, October 23). MSDS of (4S)-4-N-Fmoc-amino-1-Boc-L-proline.

- Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc)2O.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

-

ChemBK. N-Boc-L-proline. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (4R)-1-Boc-4-(Boc-amino)-L-proline. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. Retrieved from [Link]

-

Carl ROTH. Boc-L-Proline, 100 g. Retrieved from [Link]

-

Mollica, A., et al. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. PMC. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022). Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Retrieved from [Link]

-

J&K Scientific LLC. Boc-L-proline, 99%. Retrieved from [Link]

Sources

Application Note: Precision Engineering of Peptidomimetics using cis-4-Amino-L-Proline

Topic: Incorporating cis-4-amino-L-proline into peptidomimetics Content Type: Application Note & Protocol Guide Audience: Senior Researchers & Drug Discovery Scientists

Executive Summary: The "Chimera" Residue

In the landscape of peptidomimetic design, (2S, 4S)-4-amino-proline (commonly referred to as cis-4-amino-L-proline or cis-4-Amp) represents a high-value "chimera" scaffold. Unlike canonical proline, which acts primarily as a structural disruptor or turn inducer, cis-4-Amp offers dual utility:

-

Conformational Biasing: The 4-substituent, positioned cis to the carboxyl group, sterically and stereoelectronically enforces a C

-endo ring pucker. This puckering preference significantly shifts the backbone equilibrium, often stabilizing -

Bio-Orthogonal Functionalization: The C4-amino group serves as a reactive handle for "Proline Editing"—the site-specific attachment of fluorophores, lipids, or warheads without altering the peptide's global fold.

This guide details the strategic incorporation of cis-4-Amp into peptide backbones using Solid Phase Peptide Synthesis (SPPS), focusing on orthogonal protection strategies and on-resin functionalization.

Structural & Conformational Logic

Before synthesis, one must understand the causality between the pyrrolidine ring substitution and the peptide backbone geometry.

The Stereoelectronic Toggle

Proline exists in dynamic equilibrium between two envelope conformations: C

-

Natural L-Proline: Slight preference for C

-endo. -

Hydroxyproline (Hyp, 4R-OH): Strong preference for C

-exo due to the gauche effect of the electronegative oxygen. This stabilizes the polyproline II (PPII) helix found in collagen. -